4-(2-Methoxyphenyl)azepane hydrochloride
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Overview
Description
4-(2-Methoxyphenyl)azepane hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.757 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a methoxyphenyl group attached to the azepane ring, which is further stabilized by the hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)azepane hydrochloride typically involves several key steps, including alkylation, substitution, reduction, and chlorination. One common method starts with the alkylation of a suitable precursor, followed by substitution reactions to introduce the methoxyphenyl group. Reduction steps are then employed to modify the intermediate compounds, and finally, chlorination is used to obtain the hydrochloride salt .
Industrial Production Methods
For industrial production, the synthesis process is optimized to achieve high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently. The use of readily available raw materials and mild reaction conditions makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azepane ring.
Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)azepane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The methoxyphenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperidine hydrochloride
- 4-(2-Methoxyphenyl)morpholine hydrochloride
- 4-(2-Methoxyphenyl)pyrrolidine hydrochloride
Uniqueness
Compared to similar compounds, 4-(2-Methoxyphenyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(2-methoxyphenyl)azepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)11-5-4-9-14-10-8-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDHJWIDEDPJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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